molecular formula C12H13F3N2O5 B12281658 Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate

Cat. No.: B12281658
M. Wt: 322.24 g/mol
InChI Key: ZWCMTPSLHZTLEL-UHFFFAOYSA-N
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Description

tert-Butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate: is a chemical compound with the molecular formula C12H13F3N2O5 and a molecular weight of 322.24 g/mol This compound is known for its unique structural features, including a trifluoromethyl group, a nitro group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production methods for tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s structural features make it a potential candidate for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate can be used in the production of agrochemicals, polymers, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can act as a protecting group, stabilizing the compound under various conditions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the phenoxy ring, along with a tert-butyl carbamate group, provides a distinct set of chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCMTPSLHZTLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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